5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the halogenation of pyrrolo[2,3-c]pyridine derivatives. One common method includes the bromination and chlorination of the pyrrolo[2,3-c]pyridine core using reagents such as bromine and chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes halogenation reactions, purification steps, and quality control measures to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts (e.g., XPhos-PdG2) and boronic acids are typically used under microwave-assisted conditions.
Major Products:
- Substitution reactions yield derivatives where the bromine or chlorine atoms are replaced by other functional groups.
- Cross-coupling reactions produce biaryl compounds with diverse substituents .
Scientific Research Applications
Chemistry: 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel organic materials and catalysts .
Biology and Medicine: This compound is investigated for its potential as a kinase inhibitor, particularly in cancer research. It has shown inhibitory effects against fibroblast growth factor receptors (FGFRs), making it a candidate for anticancer drug development .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but its kinase inhibitory activity is a key aspect of its biological effects .
Comparison with Similar Compounds
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
Comparison: 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the pyrrolo[2,3-c]pyridine core. This structure imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in biological assays, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHURNXZTMAOLSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(N=C(C=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674070 |
Source
|
Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198096-48-8 |
Source
|
Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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